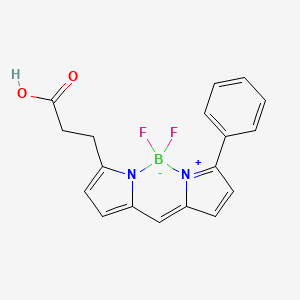

BDP R6G carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BF2N2O2/c20-19(21)22-14(9-11-18(24)25)6-7-15(22)12-16-8-10-17(23(16)19)13-4-2-1-3-5-13/h1-8,10,12H,9,11H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLLOBSXBJAGST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BF2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of BDP R6G Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of BDP R6G carboxylic acid, a fluorescent dye with properties analogous to Rhodamine 6G. This document outlines the core chemical principles, detailed experimental protocols, and data presentation to assist researchers in the successful production and purification of this versatile fluorophore.

Introduction

This compound, chemically known as 3-(4,4-Difluoro-5-phenyl-3a,4a-diaza-4-bora-s-indacen-3-yl)propionic acid, is a member of the boron-dipyrromethene (BODIPY) family of fluorescent dyes.[1] These dyes are renowned for their superior photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and excellent photostability, making them invaluable tools in various biological and diagnostic applications.[1][2] The presence of a carboxylic acid group provides a convenient handle for conjugation to biomolecules such as proteins and nucleic acids through standard coupling chemistries.[1][3]

This guide will focus on a prevalent synthetic strategy: the condensation of a pyrrole (B145914) derivative with an aldehyde bearing a carboxylic acid moiety to form the BDP core.

Synthesis of this compound

The synthesis of this compound is typically achieved through a one-pot, multi-step reaction. The general approach involves the acid-catalyzed condensation of a pyrrole with an aldehyde to form a dipyrromethane intermediate, followed by oxidation to a dipyrromethene, and subsequent complexation with a boron source.[4][] Microwave-assisted synthesis has emerged as an efficient method to improve yields and reduce reaction times.[1][3][6]

Synthesis Pathway

The synthesis of this compound can be visualized as a three-step process starting from a substituted pyrrole and a carboxy-functionalized aldehyde.

Caption: Synthesis pathway of this compound.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of meso-substituted BODIPY dyes.[7][8]

Materials:

-

3-Ethyl-2,4-dimethylpyrrole

-

4-Formylbenzoic acid

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Boron trifluoride diethyl etherate (BF3·OEt2)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hexane (B92381) or Petroleum Ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Condensation: In a round-bottom flask, dissolve 3-Ethyl-2,4-dimethylpyrrole (2.0 equivalents) and 4-Formylbenzoic acid (1.0 equivalent) in anhydrous dichloromethane. Add a catalytic amount of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Oxidation: To the reaction mixture, add a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.0 equivalent) in dichloromethane. Stir for an additional 30-60 minutes at room temperature. The color of the solution should darken, indicating the formation of the dipyrromethene.

-

Boron Complexation: Cool the reaction mixture in an ice bath. Slowly add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (10 equivalents), followed by the dropwise addition of boron trifluoride diethyl etherate (BF3·OEt2) (10 equivalents). Allow the reaction to warm to room temperature and stir for at least 4 hours or overnight.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude product is crucial to obtain this compound with high purity, which is essential for subsequent applications. The primary method for purification is silica gel column chromatography.[7]

Purification Workflow

The purification process involves the separation of the desired product from unreacted starting materials, byproducts, and other impurities.

Caption: Purification workflow for this compound.

Experimental Protocol

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent such as hexane or petroleum ether.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed product onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents. A common solvent system is a mixture of dichloromethane and hexane (or petroleum ether). Start with a low polarity mixture (e.g., 20:80 DCM:Hexane) and gradually increase the polarity (e.g., to 100% DCM).

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC). The desired this compound product will typically appear as a brightly colored, fluorescent spot.

-

Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅BF₂N₂O₂ | [1] |

| Molecular Weight | 340.13 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Good in DMF, DMSO, DCM | [1] |

| Absorption Maximum (λabs) | 530 nm | [1] |

| Emission Maximum (λem) | 548 nm | [1] |

| Molar Extinction Coefficient (ε) | 70,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.96 | [1] |

| Purity (typical) | >95% (by HPLC) | [1] |

Table 2: Comparison with Rhodamine 6G

| Property | This compound | Rhodamine 6G | Reference |

| Absorption Maximum (λabs) | 530 nm | ~530 nm | [1] |

| Emission Maximum (λem) | 548 nm | ~555 nm | [1] |

| Quantum Yield (Φ) | 0.96 | ~0.95 | [1] |

| Photostability | High | Moderate | [1] |

| pH Sensitivity | Low | Moderate | [9] |

Conclusion

This technical guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound. By following the outlined procedures, researchers can reliably produce this valuable fluorescent probe for a wide range of applications in life sciences and materials science. The superior photophysical properties of this compound, combined with its suitability for bioconjugation, make it an excellent alternative to traditional fluorophores.

References

- 1. Microwave-assisted synthesis of meso-carboxyalkyl-BODIPYs and an application to fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]

- 6. Microwave-assisted direct synthesis of BODIPY dyes and derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Photophysical Properties of BDP R6G Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of BDP R6G carboxylic acid, a versatile fluorophore with significant applications in biological research and diagnostics. The document details its key spectral characteristics, provides methodologies for its experimental characterization, and outlines a typical workflow for its use in bio-conjugation and subsequent analysis.

Core Photophysical and Chemical Data

This compound, a boron-dipyrromethene (BODIPY) dye, is spectrally analogous to Rhodamine 6G (R6G). Its robust photostability and high fluorescence quantum yield make it a superior alternative to many traditional organic dyes for fluorescence microscopy, flow cytometry, and molecular labeling. The presence of a carboxylic acid group allows for its covalent conjugation to biomolecules.

Below is a summary of the key quantitative data for this compound:

| Property | Value | Reference |

| Molar Mass | 340.13 g/mol | |

| Molecular Formula | C₁₈H₁₅BF₂N₂O₂ | |

| Maximum Absorption Wavelength (λ_abs) | 530 nm | |

| Maximum Emission Wavelength (λ_em) | 548 nm | |

| Molar Extinction Coefficient (ε) | 70,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ_F) | 0.96 | |

| Fluorescence Lifetime (τ_F) | Described as "long-living," suitable for fluorescence polarization assays. A specific value is not consistently reported in the literature. | |

| Solubility | Good in DMF, DMSO, ethanol (B145695), methanol, and DCM. | |

| Storage Conditions | Store at -20°C in the dark, desiccated. |

Experimental Protocols

Detailed methodologies for the characterization and application of this compound are crucial for reproducible and accurate results. The following sections provide adapted protocols for key experiments.

Measurement of Photophysical Properties

1. Determination of Absorption and Emission Spectra:

-

Objective: To determine the maximal absorption and emission wavelengths.

-

Materials: this compound, spectroscopic grade solvent (e.g., ethanol or DMSO), quartz cuvettes, UV-Vis spectrophotometer, and a spectrofluorometer.

-

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a dilute solution from the stock in the same solvent with an absorbance of approximately 0.05 at the absorption maximum to minimize inner filter effects.

-

Record the absorption spectrum using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).

-

Using the same dilute solution, record the fluorescence emission spectrum using the spectrofluorometer. The excitation wavelength should be set at the determined absorption maximum (530 nm).

-

2. Determination of Molar Extinction Coefficient:

-

Objective: To calculate the molar extinction coefficient using the Beer-Lambert law.

-

Procedure:

-

Prepare a series of dilutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each solution at the absorption maximum (530 nm).

-

Plot absorbance versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the linear fit of the data, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

-

3. Determination of Fluorescence Quantum Yield (Comparative Method):

-

Objective: To determine the fluorescence quantum yield relative to a known standard.

-

Standard: Rhodamine 6G in ethanol (Φ_F = 0.95) is a suitable standard due to its spectral similarity.

-

Procedure:

-

Prepare a series of solutions of both the this compound and the Rhodamine 6G standard in the same solvent (ethanol) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength (e.g., 488 nm).

-

Measure the absorbance of each solution at the excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent (which is the same for both in this case).

-

Application Protocols

1. Conjugation of this compound to a Protein:

-

Objective: To covalently label a protein with this compound via an amide bond.

-

Materials: this compound, protein with available primary amines (e.g., BSA), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide), reaction buffer (e.g., MES buffer, pH 6.0), and purification column (e.g., size-exclusion chromatography).

-

Procedure:

-

Dissolve the protein in the reaction buffer.

-

In a separate tube, dissolve this compound, EDC, and Sulfo-NHS in the reaction buffer.

-

Add the activated dye solution to the protein solution and react for 2 hours at room temperature, protected from light.

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris buffer).

-

Purify the labeled protein from the unreacted dye and reagents using a size-exclusion chromatography column.

-

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

A Technical Guide to the Photophysical Properties of BDP R6G Carboxylic Acid

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of BDP R6G carboxylic acid, a fluorescent dye increasingly utilized in biological research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data and standardized experimental protocols for its characterization.

Core Photophysical Properties

This compound, a borondipyrromethene (BODIPY) dye, is recognized for its spectral characteristics analogous to Rhodamine 6G (R6G).[1][2] It possesses a carboxyl group, enabling its conjugation to various biomolecules.[1][2] Key attributes of this fluorophore include high photostability and a significant fluorescence quantum yield, making it a bright and robust tool for fluorescence-based applications.[1]

Quantitative Data Summary

The essential photophysical parameters of this compound are summarized in the table below for clear and easy reference.

| Property | Value | Units |

| Molar Extinction Coefficient (ε) | 70,000 | M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φf) | 0.96 | - |

| Absorption Maximum (λabs) | 530 | nm |

| Emission Maximum (λem) | 548 | nm |

Data sourced from multiple suppliers and databases.[1][2]

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is critical for the effective application of fluorescent probes. The following sections detail the standard methodologies for measuring these key parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.[3]

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., ethanol, methanol, DMSO, or DMF) to create a stock solution of known concentration.[2][4] The solvent should be chosen based on the dye's solubility and the intended application.[4]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Spectrophotometric Measurement: For each dilution, measure the absorbance at the absorption maximum (λmax), which for this compound is approximately 530 nm.[1][2] A blank measurement using the solvent alone should be taken to zero the spectrophotometer.

-

Data Analysis: Plot the measured absorbance at λmax against the concentration of the dye. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the slope of the resulting linear fit will be the molar extinction coefficient (ε).

Experimental Workflow for Molar Extinction Coefficient Determination

References

A Technical Guide to the Spectral Characteristics of BDP R6G Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral characteristics of BDP R6G carboxylic acid, a versatile fluorophore with significant applications in biological imaging and labeling. This document outlines its key photophysical properties, provides detailed experimental protocols for its characterization and use, and presents visual workflows for its application in research settings.

Core Photophysical and Chemical Properties

This compound is a borondipyrromethene (BODIPY) based dye, recognized for its bright fluorescence and high photostability. Its spectral properties are analogous to Rhodamine 6G (R6G), making it a suitable alternative in many fluorescence-based applications. The presence of a carboxylic acid group allows for its covalent conjugation to biomolecules, such as proteins and nucleic acids, through the formation of amide bonds after activation.

Quantitative Spectral Data

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅BF₂N₂O₂ | [1] |

| Molecular Weight | 340.13 g/mol | [1] |

| CAS Number | 174881-57-3 | [1] |

| Excitation Maximum (λabs) | 530 nm | [1][2][3] |

| Emission Maximum (λem) | 548 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 70,000 cm⁻¹M⁻¹ | [1][2] |

| Fluorescence Quantum Yield (ΦF) | 0.96 | [1][2] |

| Fluorescence Lifetime (τ) | Typically >5 nanoseconds | [4] |

| Solubility | Good in DMF, DMSO, ethanol (B145695), methanol, and DCM | [1] |

| Storage Conditions | Store at -20°C in the dark, desiccated. | [1][5] |

Experimental Protocols

This section provides detailed methodologies for the characterization and application of this compound.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of photon emission. The comparative method, using a standard of known quantum yield, is a common and accessible approach.[6]

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions. For BDP R6G (emission max ~548 nm), a suitable standard is Rhodamine 6G in ethanol (ΦF = 0.95).

Materials:

-

This compound

-

Rhodamine 6G (as a standard)

-

Spectroscopic grade ethanol

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in ethanol.

-

Prepare a stock solution of Rhodamine 6G in ethanol.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Record the absorbance at the chosen excitation wavelength (e.g., 510 nm).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to 510 nm.

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission profile is captured (e.g., from 520 nm to 700 nm).

-

Maintain identical instrument settings (e.g., slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

-

-

Determination of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for its determination.[7][8]

Principle: The sample is excited by a high-repetition-rate pulsed laser. The time between the excitation pulse and the detection of the first emitted photon is measured for a large number of events. The resulting histogram of photon arrival times represents the fluorescence decay curve, from which the lifetime is calculated.[8]

Instrumentation:

-

TCSPC system with a pulsed laser source (e.g., a diode laser emitting at ~510 nm)

-

Fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode)

-

Appropriate emission filters to isolate the fluorescence of this compound.

Procedure:

-

Instrument Setup:

-

Prepare a dilute solution of this compound in the desired solvent.

-

Acquire an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer) to account for the temporal spread of the excitation pulse.

-

-

Data Acquisition:

-

Excite the sample with the pulsed laser and collect the fluorescence emission through the appropriate filters.

-

Record the decay profile until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000) to ensure good statistical accuracy.

-

-

Data Analysis:

-

Deconvolute the instrument response function from the measured fluorescence decay.

-

Fit the resulting decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

-

Protein Labeling with this compound

The carboxylic acid group of BDP R6G must first be activated to react with primary amines on proteins to form a stable amide bond. A common method is the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive ester.

Materials:

-

This compound

-

Protein to be labeled (e.g., an antibody in a suitable buffer like PBS, pH 7.4)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

-

Dye Activation:

-

Dissolve this compound in a small amount of anhydrous DMF or DMSO.

-

In a separate tube, dissolve EDC and sulfo-NHS in the reaction buffer.

-

Add the EDC/sulfo-NHS solution to the BDP R6G solution. The molar ratio of EDC/sulfo-NHS to the dye should be in excess (e.g., 5:1).

-

Incubate the mixture at room temperature for 15-30 minutes to form the amine-reactive sulfo-NHS ester.

-

-

Protein Conjugation:

-

Add the activated dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized depending on the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the dye.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.

-

-

Reaction Quenching:

-

Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted dye.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

The first colored fraction to elute will be the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 530 nm (for the dye).

-

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

Workflow for Determining Fluorescence Quantum Yield

References

- 1. This compound (A270101) | Antibodies.com [antibodies.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. thermofisher.com [thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. agilent.com [agilent.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. leica-microsystems.com [leica-microsystems.com]

The Solubility Profile of BDP R6G Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of BDP R6G carboxylic acid, a widely utilized borondipyrromethene (BODIPY) dye. Understanding the solubility of this fluorophore is critical for its effective application in diverse research areas, including cellular imaging, fluorescence-based assays, and as a building block in the synthesis of more complex molecular probes. This document presents available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination and cellular imaging, and provides visual representations of key experimental workflows.

Core Properties of this compound

This compound is a fluorescent dye spectrally analogous to Rhodamine 6G (R6G). Its key photophysical properties include a high fluorescence quantum yield and excellent photostability. The presence of a carboxylic acid group allows for its use as a non-activated control in experiments or for covalent conjugation to biomolecules through various chemical reactions.

Solubility Data

The solubility of this compound is a crucial parameter for the preparation of stock solutions and for its use in various experimental contexts. The compound is generally characterized as being insoluble in water but readily soluble in several polar organic solvents.[1][2]

Quantitative Solubility

A specific quantitative solubility value has been reported in dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions & Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 35 | 102.90 | Requires ultrasonic assistance for dissolution. The hygroscopic nature of DMSO can significantly impact solubility. | MedchemExpress |

Qualitative Solubility

Multiple suppliers consistently report good solubility in a range of common organic solvents.

| Solvent | Qualitative Solubility |

| Dimethylformamide (DMF) | Good[3][4][5] |

| Ethanol | Good[3][5] |

| Methanol | Good[3][5] |

| Dichloromethane (DCM) | Good[3][5] |

| Water | Insoluble[1] |

Experimental Protocols

Protocol 1: Determination of Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of a hydrophobic fluorescent dye like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

High-purity, anhydrous organic solvents (e.g., DMSO, DMF, ethanol, methanol, DCM)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator bath

-

Centrifuge capable of high speeds (e.g., >10,000 x g)

-

Calibrated micropipettes

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed microcentrifuge tube. The exact amount should be more than what is expected to dissolve.

-

Add a precise volume of the chosen organic solvent to the tube.

-

Tightly cap the tube to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the tube in a sonicator bath for 15-30 minutes to aid in the dissolution of the solid.

-

Incubate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Intermittent shaking or stirring is recommended.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Measure the absorbance of each dilution at the absorption maximum of this compound (~530 nm) using a UV-Vis spectrophotometer.

-

Create a standard curve of absorbance versus concentration using a known concentration of the dye.

-

Determine the concentration of the undiluted supernatant by comparing its absorbance to the standard curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Protocol 2: Live Cell Imaging Workflow

This protocol provides a generalized workflow for labeling live cells with this compound and subsequent imaging using fluorescence microscopy. The lipophilic nature of BODIPY dyes allows them to readily cross cell membranes.

Materials:

-

This compound

-

High-purity DMSO

-

Cultured cells on coverslips or in imaging dishes

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Optional: Hoechst 33342 for nuclear staining

-

Optional: LysoTracker™ Red DND-99 for lysosome co-localization

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[6] Store this solution in small aliquots at -20°C, protected from light.

-

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

-

Labeling:

-

Prepare a working solution by diluting the this compound stock solution in pre-warmed complete cell culture medium to the final desired concentration (typically in the nanomolar to low micromolar range).

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal staining time and concentration may need to be determined empirically for different cell types.

-

-

Washing:

-

Remove the labeling medium and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound dye.

-

-

Co-staining (Optional):

-

If desired, incubate the cells with other fluorescent probes for specific organelles (e.g., Hoechst for the nucleus or LysoTracker for lysosomes) according to the manufacturer's instructions.

-

-

Imaging:

-

Replace the wash buffer with a suitable imaging medium (e.g., phenol (B47542) red-free medium or PBS).

-

Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for BDP R6G (Excitation/Emission ~530/548 nm).

-

-

Image Analysis:

-

Acquire images and analyze them using appropriate software to determine the subcellular localization of the dye and to quantify fluorescence intensity.

-

Visualizations

Cellular Uptake and Localization Pathway

The following diagram illustrates the general pathway for the cellular uptake and subsequent localization of lipophilic BODIPY dyes like this compound.

Caption: Cellular uptake and localization pathway of this compound.

Experimental Workflow for Live Cell Imaging

This diagram outlines the key steps in a typical live-cell imaging experiment using this compound.

Caption: Experimental workflow for live cell imaging with this compound.

References

An In-depth Technical Guide to the BODIPY Core Structure of BDP R6G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BODIPY (boron-dipyrromethene) core structure, with a specific focus on the BDP R6G dye. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, photophysical properties, and applications, particularly in the context of cellular imaging and the study of signaling pathways.

The BODIPY Core: A Foundation of Photostability and Brightness

The fundamental structure of BODIPY dyes is 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. This core is characterized by a dipyrromethene ligand complexed with a BF₂ moiety. The IUPAC numbering system for the BODIPY core is illustrated below, providing a reference for the substitution patterns that give rise to the diverse family of BODIPY dyes.

The BODIPY core's unique photophysical properties make it an exceptional fluorophore scaffold. These properties include:

-

High Fluorescence Quantum Yields: Often approaching 1.0, even in aqueous environments.

-

Sharp Absorption and Emission Spectra: This leads to bright signals and reduced spectral overlap in multicolor imaging.

-

High Molar Absorptivity: Contributing to their brightness.

-

Relative Insensitivity to Solvent Polarity and pH: This provides for more stable and predictable fluorescence in diverse experimental conditions.

-

Good Photostability: Resisting photobleaching during prolonged imaging experiments.

-

Chemical Stability: The core is robust and can be chemically modified at various positions to tune its properties or to conjugate it to biomolecules.

The BODIPY core is relatively nonpolar and electrically neutral, which minimizes perturbations to the biological systems being studied.

BDP R6G: A Rhodamine 6G Analogue

BDP R6G is a derivative of the BODIPY core structure, designed to be spectrally similar to the well-known fluorescent dye, Rhodamine 6G (R6G)[1][2][3]. This makes it a suitable alternative for fluorescence microscopy and other applications where R6G is traditionally used, often with the added benefits of the BODIPY platform's superior photostability and brightness.

Physicochemical and Photophysical Properties of BDP R6G

The key quantitative properties of BDP R6G are summarized in the table below. These values are typically for the dye in methanol (B129727) or a similar organic solvent.

| Property | Value | Reference |

| Maximum Absorption (λabs) | 530 nm | [1][3] |

| Maximum Emission (λem) | 548 nm | [1][3] |

| Molar Extinction Coefficient (ε) | ~70,000 - 76,000 M-1cm-1 | [3] |

| Fluorescence Quantum Yield (Φ) | ~0.96 | [3] |

| Molecular Formula (Carboxylic Acid) | C18H15BF2N2O2 | [3] |

| Molecular Weight (Carboxylic Acid) | 340.13 g/mol | [3] |

Synthesis of the BDP R6G Core

The synthesis of BODIPY dyes, including BDP R6G, generally follows a two-step procedure involving the condensation of pyrrole (B145914) derivatives with an aldehyde or acid chloride, followed by oxidation and complexation with a boron source. For BDP R6G carboxylic acid (3-(4,4-difluoro-5-phenyl-4-bora-3a,4a-diaza-s-indacen-3-yl)propanoic acid), the synthesis involves the reaction of 2,4-dimethylpyrrole (B27635) with 3-formylpropanoic acid.

General Experimental Protocol for BODIPY Synthesis

The following is a general protocol for the synthesis of a BODIPY dye, which can be adapted for the synthesis of this compound.

Materials:

-

2,4-Dimethylpyrrole

-

An appropriate aldehyde or acid chloride (e.g., 3-formylpropanoic acid for BDP R6G)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or another suitable oxidizing agent

-

Triethylamine (B128534) (TEA) or another suitable base

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Condensation: Dissolve 2 equivalents of 2,4-dimethylpyrrole and 1 equivalent of the aldehyde (e.g., 3-formylpropanoic acid) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic amount of TFA and stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Oxidation: Once the condensation is complete, add a solution of DDQ (1 equivalent) in DCM to the reaction mixture and stir for 1-2 hours at room temperature. The color of the solution will typically change, indicating the formation of the dipyrromethene.

-

Complexation: Cool the reaction mixture in an ice bath and add an excess of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), followed by the dropwise addition of an excess of boron trifluoride diethyl etherate (BF₃·OEt₂). Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure this compound.

Applications in Cellular Imaging and Signaling Pathway Analysis

The excellent photophysical properties and the ability to be conjugated to various biomolecules make BDP R6G a versatile tool in life sciences research. It is widely used for fluorescence microscopy, flow cytometry, and as a probe to study cellular processes.

Experimental Protocol for Cellular Staining with BDP R6G

The following is a general protocol for staining cells with BDP R6G derivatives. The optimal concentration and incubation time may vary depending on the specific cell type and experimental conditions.

Materials:

-

BDP R6G derivative (e.g., BDP R6G NHS ester for labeling proteins, or a lipid-soluble BDP R6G for staining membranes)

-

Cells cultured on coverslips or in a multi-well plate

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging

-

Mounting medium

-

Fluorescence microscope

Procedure for Live-Cell Imaging:

-

Prepare Staining Solution: Prepare a stock solution of the BDP R6G derivative in a suitable solvent like DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically in the range of 0.1-5 µM).

-

Cell Staining: Remove the culture medium from the cells and replace it with the staining solution. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.

-

Wash: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove unbound dye.

-

Imaging: Add fresh culture medium or PBS to the cells and image them immediately using a fluorescence microscope with appropriate filter sets for BDP R6G (excitation ~530 nm, emission ~550 nm).

Procedure for Fixed-Cell Imaging:

-

Cell Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Wash: Wash the fixed cells three times with PBS.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent like 0.1-0.5% Triton X-100 in PBS for 5-10 minutes. Wash three times with PBS.

-

Staining: Incubate the cells with the BDP R6G staining solution for 30-60 minutes at room temperature, protected from light.

-

Wash: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Visualization of Signaling Pathways: BDP R6G in the Context of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. BODIPY derivatives, due to their sensitivity to the lipid environment, are excellent probes for studying lipid peroxidation, a key event in the ferroptosis signaling pathway. While BDP R6G itself can be used for general membrane staining, a closely related derivative, C11-BODIPY 581/591, is specifically designed to detect lipid peroxidation. The core principles of detection remain the same, relying on the change in fluorescence properties of the BODIPY core upon oxidation.

The following diagram illustrates the workflow for using a BODIPY-based probe to monitor lipid peroxidation within the ferroptosis signaling pathway.

Caption: Workflow for detecting lipid peroxidation in ferroptosis using a BODIPY-based probe.

Explanation of the Ferroptosis Signaling Pathway Diagram:

The diagram illustrates the central role of polyunsaturated fatty acids (PUFAs) in ferroptosis.

-

PUFA Incorporation: PUFAs are esterified by Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and subsequently incorporated into cellular membranes by Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)[4][5][6].

-

Lipid Peroxidation: These PUFA-containing phospholipids are highly susceptible to oxidation by iron (Fe²⁺) and lipoxygenases (LOXs), leading to the accumulation of lipid reactive oxygen species (ROS)[4][5].

-

GPX4 Defense: The selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4) is the primary defense mechanism against ferroptosis. It reduces toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation[7][8].

-

Induction of Ferroptosis: When GPX4 is inhibited (e.g., by the small molecule RSL3) or when the synthesis of its cofactor glutathione (GSH) is blocked (e.g., by erastin), lipid peroxidation proceeds unchecked, culminating in membrane damage and cell death by ferroptosis[8].

The experimental workflow shows how a BODIPY-based probe is used to monitor this process. A ferroptosis inducer is added to the cells, followed by the BODIPY probe. The probe, being lipophilic, incorporates into the cellular membranes. In the presence of lipid ROS, the probe is oxidized, leading to a shift in its fluorescence emission (e.g., from red to green for C11-BODIPY 581/591). This change in fluorescence can be quantified using fluorescence microscopy or flow cytometry, providing a direct measure of lipid peroxidation and the induction of ferroptosis.

Conclusion

The BODIPY core structure provides a robust and versatile platform for the development of high-performance fluorescent dyes. BDP R6G, as a bright and photostable analogue of Rhodamine 6G, is a valuable tool for a wide range of bio-imaging applications. The ability to functionalize the BODIPY core allows for the creation of specific probes to investigate complex cellular processes, such as the lipid peroxidation events that are central to the ferroptosis signaling pathway. This technical guide provides a foundational understanding for researchers to effectively utilize BDP R6G and other BODIPY-based probes in their scientific endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. This compound (A270101) | Antibodies.com [antibodies.com]

- 4. researchgate.net [researchgate.net]

- 5. ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Fluorescence Mechanism and Application of BDP R6G Carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G carboxylic acid is a synthetic organic fluorophore belonging to the boron-dipyrromethene (BODIPY) class of dyes.[1] Renowned for their exceptional photophysical properties, BODIPY dyes are critical tools in biomedical research and diagnostics. BDP R6G is specifically designed to mimic the spectral characteristics of Rhodamine 6G (R6G), a well-established fluorescent marker.[2][3] Its defining feature is a terminal carboxylic acid group, which serves as a versatile chemical handle for covalent attachment to a wide array of biomolecules, including proteins, peptides, and nucleic acids.[1][4] This guide provides an in-depth exploration of the core fluorescence mechanism of this compound, its key photophysical parameters, factors influencing its emission, and the methodologies for its application in bioconjugation.

The Core Fluorescence Mechanism

The fluorescence of this compound is rooted in the intrinsic properties of its boron-dipyrromethene core. This scaffold is a rigid, planar structure that minimizes non-radiative decay pathways, such as molecular vibrations or heat dissipation, upon excitation.[] This structural rigidity is a primary reason for the characteristically high fluorescence quantum yields observed in BODIPY dyes.[]

The process of fluorescence can be described by a Jablonski diagram:

-

Excitation (Absorption): A molecule in its ground electronic state (S₀) absorbs a photon of light with a specific energy, promoting an electron to a higher vibrational level within an excited singlet state (S₁). For BDP R6G, this occurs efficiently at its maximum absorption wavelength (λ_abs) of approximately 530 nm.[2]

-

Internal Conversion & Vibrational Relaxation: The excited electron rapidly loses a small amount of energy as heat, relaxing to the lowest vibrational level of the S₁ state. This process is non-radiative and occurs very quickly.

-

Fluorescence (Emission): The electron returns from the lowest vibrational level of the S₁ state to one of the vibrational levels of the S₀ ground state, emitting the energy difference as a photon.[] This emitted photon is of lower energy (and thus longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. BDP R6G emits maximally at a wavelength (λ_em) of about 548 nm.[2]

Due to the unique structure of the BODIPY core, the efficiency of intersystem crossing to the triplet state is low, which minimizes photobleaching and the generation of reactive oxygen species, contributing to its high photostability.[]

Caption: Jablonski diagram illustrating the electronic transitions in fluorescence.

Photophysical Properties

The quantitative photophysical parameters of this compound are essential for its effective use in experimental design. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Absorption Maximum (λ_abs) | 530 nm | [1][2][7] |

| Emission Maximum (λ_em) | 548 nm | [1][2][7] |

| Molar Extinction Coefficient (ε) | 70,000 M⁻¹cm⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φ_F) | 0.96 | [2] |

| Molecular Formula | C₁₈H₁₅BF₂N₂O₂ | [2] |

| Molecular Weight | 340.13 Da | [2] |

| Recommended Solvents | DMF, DMSO, DCM, Ethanol, Methanol | [2] |

Factors Influencing Fluorescence

While BDP R6G is known for its stability, several environmental factors can modulate its fluorescence output.

-

Solvent Environment: The polarity of the solvent can influence the spectral properties of BODIPY dyes. In highly polar solvents, some derivatives may exhibit a decrease in fluorescence quantum yield (quenching) and a shift in emission wavelength.[][8] This is often attributed to solvent interactions promoting non-radiative decay pathways or through mechanisms like photoinduced electron transfer (PeT).[9]

-

pH: A significant advantage of the BDP R6G fluorophore is its relative insensitivity to pH changes within the typical biological range, ensuring stable fluorescence in diverse cellular environments.[][11]

-

Aggregation: Like many organic dyes, BODIPY derivatives can form non-fluorescent dimers or aggregates, particularly in aqueous solutions at high concentrations.[12][13] This self-quenching phenomenon can lead to a reduction in the observed fluorescence intensity. Careful control of dye concentration and buffer composition is necessary to mitigate this effect.

-

Molecular Conjugation: The attachment of BDP R6G to a biomolecule can subtly alter its local environment, potentially causing minor shifts in its absorption and emission spectra.

Mechanism of Action in Bioconjugation

The utility of this compound in biosensing and imaging stems from its ability to be covalently linked to target molecules. The carboxylic acid (-COOH) group is the key functional moiety for this process, though it requires chemical activation to react efficiently with primary amines (-NH₂) found on proteins and peptides.[4][14]

The most common activation strategy involves a two-step, one-pot reaction using a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[15]

-

Activation: EDC reacts with the carboxyl group of BDP R6G to form a highly reactive O-acylisourea intermediate.[15]

-

Esterification: This unstable intermediate rapidly reacts with NHS to form a more stable, amine-reactive NHS ester.[15] The resulting BDP R6G-NHS ester can be purified or used directly.

-

Conjugation: The BDP R6G-NHS ester readily reacts with primary amines on a target biomolecule (e.g., the side chain of a lysine (B10760008) residue) to form a stable amide bond, covalently linking the fluorophore to the target. N-hydroxysuccinimide is released as a byproduct.[11][16]

This workflow enables the specific and stable labeling of biomolecules for subsequent fluorescence-based detection and analysis.

Caption: Workflow for the activation and conjugation of this compound.

Experimental Protocols

The following sections provide generalized protocols for the activation of this compound and its conjugation to proteins. Researchers must optimize these protocols based on the specific biomolecule and experimental context.

Synthesis of BDP R6G NHS Ester (Activation)

This protocol describes the conversion of the carboxylic acid to an amine-reactive N-hydroxysuccinimidyl ester.

-

Reagent Preparation:

-

Dissolve this compound in an anhydrous organic solvent (e.g., Dimethylformamide, DMF, or Dichloromethane, DCM) to a final concentration of ~10-20 mM.

-

Prepare fresh solutions of EDC and N-hydroxysuccinimide (NHS) in the same anhydrous solvent. Molar equivalents should be calculated relative to the dye.

-

-

Reaction:

-

In a light-protected, moisture-free vial, add 1.2 equivalents of NHS to the this compound solution.

-

Add 1.5 equivalents of EDC to the mixture.

-

Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring. Protect the reaction from light and moisture.

-

-

Monitoring and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC), looking for the disappearance of the starting carboxylic acid spot and the appearance of a new, typically less polar, product spot (the NHS ester).

-

Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified using silica (B1680970) gel column chromatography to isolate the BDP R6G NHS ester.

-

Protein Labeling with BDP R6G NHS Ester (Conjugation)

This protocol outlines the covalent attachment of the activated dye to a protein.

-

Protein Preparation:

-

Dissolve the target protein in an amine-free buffer at a pH of 7.5-8.5 (e.g., 100 mM sodium bicarbonate or phosphate (B84403) buffer). Buffers containing primary amines, such as Tris, must be avoided as they will compete for reaction with the NHS ester.

-

The protein concentration should typically be in the range of 1-10 mg/mL.

-

-

Dye Preparation:

-

Immediately before use, dissolve the BDP R6G NHS ester in a small amount of water-miscible organic solvent like DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

While gently stirring the protein solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein (typically between 5:1 and 20:1) must be determined empirically to achieve the desired degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted free dye and reaction byproducts.

-

The most common method is size-exclusion chromatography (e.g., using a Sephadex G-25 column). The larger protein-dye conjugate will elute first, followed by the smaller, unreacted dye molecules.

-

Alternatively, dialysis can be used for larger sample volumes.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 530 nm (for the BDP R6G dye) and applying the Beer-Lambert law.

-

Caption: Simplified logical pathway for the synthesis of this compound.

Conclusion

This compound is a high-performance fluorescent probe characterized by its bright, photostable emission and spectral similarity to Rhodamine 6G. Its core fluorescence mechanism is predicated on the rigid BODIPY scaffold, which ensures a high quantum yield. The presence of a terminal carboxylic acid provides a crucial functional handle for its covalent attachment to biomolecules via well-established carbodiimide chemistry. This combination of superior photophysical properties and chemical tractability makes this compound an invaluable tool for researchers in the life sciences and drug development for applications ranging from fluorescence microscopy to high-throughput screening assays.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound (A270101) | Antibodies.com [antibodies.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Design and synthesis of a library of BODIPY-based environmental polarity sensors utilizing photoinduced electron-transfer-controlled fluorescence ON/OFF switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. BODIPY-Labeled Estrogens for Fluorescence Analysis of Environmental Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]

- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

Stability of BDP R6G Carboxylic Acid Under Diverse pH Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of BDP R6G carboxylic acid, a versatile fluorophore, under various pH conditions. Boron-dipyrromethene (BODIPY) dyes, including BDP R6G, are renowned for their high fluorescence quantum yields, sharp emission peaks, and general insensitivity to the polarity and pH of their environment.[1] This document consolidates available data, outlines detailed experimental protocols for stability assessment, and presents logical workflows to guide researchers in their applications.

Core Concepts: The Robust Nature of the BODIPY Core

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core is known for its robustness and stability under a range of physiological conditions.[1] BDP R6G, an analog of BODIPY® R6G, is a bright and photostable dye with fluorescence that exhibits little pH dependence.[2] This inherent stability makes it a valuable tool for various applications in cellular imaging and bio-labeling. While the core structure is stable, extreme pH values can influence the performance of fluorescent dyes. It is crucial for researchers to understand the operational pH range and potential limitations of this compound in their specific experimental setups.

Quantitative Analysis of pH Stability

While specific quantitative data for the pH stability of this compound is not extensively published, the general consensus in the scientific literature is that BODIPY dyes are stable across a wide pH range. The fluorescence of these dyes is largely unaffected by pH changes within the typical physiological range.[3] Based on the established characteristics of the BODIPY family of dyes, the following table summarizes the expected stability and performance of this compound at different pH levels.

| pH Range | Expected Stability of BDP R6G Core | Impact on Carboxylic Acid Group | Fluorescence Intensity | Recommended Use Cases |

| < 4.0 (Strongly Acidic) | Potential for minor degradation over extended periods with very strong acids. | Fully protonated (-COOH). | Generally stable, but potential for slight quenching in extremely low pH. | Use with caution; preliminary stability tests are highly recommended. |

| 4.0 - 6.0 (Acidic) | High stability. | Predominantly protonated (-COOH). | Stable fluorescence. | Suitable for applications in acidic organelles like lysosomes. |

| 6.0 - 8.0 (Near-Neutral) | Excellent stability. | Equilibrium between protonated (-COOH) and deprotonated (-COO⁻) forms. | Bright and stable fluorescence. | Ideal for most live-cell imaging and physiological buffer systems. |

| 8.0 - 10.0 (Alkaline) | High stability. | Predominantly deprotonated (-COO⁻). | Stable fluorescence. | Suitable for labeling reactions and applications in basic buffers. |

| > 10.0 (Strongly Alkaline) | Potential for degradation, particularly with prolonged exposure to strong bases. | Fully deprotonated (-COO⁻). | Potential for decreased fluorescence intensity over time. | Not generally recommended without specific stability validation. |

Experimental Protocols for pH Stability Assessment

To empirically determine the stability of this compound in a specific experimental context, the following protocols for UV-Visible and fluorescence spectroscopy are recommended.

I. Preparation of pH-Buffered Solutions

-

Buffer Selection: Prepare a series of buffers covering the desired pH range. For example:

-

pH 2-4: Glycine-HCl buffer

-

pH 4-6: Acetate buffer

-

pH 6-8: Phosphate buffer (PBS)

-

pH 8-10: Tris-HCl buffer

-

pH 10-12: Carbonate-bicarbonate buffer

-

-

pH Verification: Adjust the pH of each buffer solution to the precise target value using a calibrated pH meter.

II. Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

-

Working Solutions: Dilute the stock solution into each of the prepared pH buffers to a final concentration suitable for spectroscopic analysis (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid affecting the buffer pH or dye solubility.

III. Spectroscopic Analysis

-

UV-Visible Spectroscopy:

-

Record the absorbance spectrum of the this compound in each pH buffer over a relevant wavelength range (e.g., 300-700 nm).

-

Monitor the absorbance maximum (λ_max) and the overall spectral shape for any changes that might indicate degradation or structural alteration of the chromophore.

-

-

Fluorescence Spectroscopy:

-

Excite the samples at the absorbance maximum (typically around 530 nm for BDP R6G).

-

Record the fluorescence emission spectrum (typically in the range of 540-700 nm).

-

Measure the fluorescence intensity at the emission maximum (λ_em) for each pH value.

-

Plot the normalized fluorescence intensity as a function of pH to visualize the stability profile.

-

Logical Workflow for pH Stability Assessment

The following diagram illustrates a logical workflow for assessing the pH stability of this compound for a specific application.

Caption: Workflow for pH stability assessment of this compound.

Applications and Considerations

The high photostability and relative pH insensitivity of this compound make it a reliable fluorescent probe for a variety of applications, including:

-

Fluorescence Microscopy: Imaging of cellular structures and processes.

-

Flow Cytometry: High-throughput analysis of cell populations.

-

Molecular Labeling: Conjugation to proteins, nucleic acids, and other biomolecules.

While generally stable, it is important to consider that the reactivity of the carboxylic acid group is pH-dependent. For conjugation reactions, such as carbodiimide-mediated coupling to primary amines, the pH of the reaction buffer is a critical parameter that must be optimized.

Conclusion

This compound is a robust and versatile fluorophore that exhibits excellent stability across a broad range of pH conditions, particularly within the physiological range. Its bright and stable fluorescence makes it an invaluable tool for researchers in various fields. For applications requiring extreme pH conditions, it is recommended to perform the stability assessments outlined in this guide to ensure data accuracy and reliability. By understanding the inherent properties of this dye and following systematic validation protocols, researchers can confidently employ this compound in their experimental designs.

References

CAS number and molecular weight of BDP R6G carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BDP R6G carboxylic acid, a versatile fluorescent dye employed in various biological research and diagnostic applications. It details the molecule's core properties, a comprehensive experimental protocol for its use in bioconjugation, and a visual representation of the experimental workflow.

Core Properties of this compound

BDP R6G is a borondipyrromethene (BODIPY®) dye with spectral characteristics analogous to Rhodamine 6G (R6G).[1][2][3] Its structure incorporates a carboxylic acid group, which allows for covalent attachment to biomolecules.[1] This fluorophore is noted for its high fluorescence quantum yield and photostability, making it a valuable tool for bioimaging and the labeling of proteins and nucleic acids.[1]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 174881-57-3 | [2] |

| Molecular Weight | 340.13 g/mol | [2] |

| Molecular Formula | C₁₈H₁₅BF₂N₂O₂ | [2] |

| Appearance | Colorless solid | [2] |

| Maximum Absorption (λmax) | 530 nm | [2] |

| Maximum Emission (λem) | 548 nm | [2] |

| Molar Extinction Coefficient | 70,000 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield | 0.96 | [2] |

| Purity | ≥95% (by ¹H NMR and HPLC-MS) | [2] |

| Solubility | Good in DMF, DMSO, ethanol, methanol, DCM | [2] |

Mechanism of Action and Bioconjugation

The utility of this compound in research is primarily due to its fluorescent properties and its capacity for covalent labeling.[1] The terminal carboxylic acid (-COOH) group can be activated to react with primary amine groups (-NH₂) present on biomolecules, such as the lysine (B10760008) residues on proteins and antibodies, to form a stable amide bond.[4]

A common and efficient method for this conjugation is a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[5][6]

-

Activation: EDC first reacts with the carboxyl group on the BDP R6G dye to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5][6]

-

Stabilization: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive Sulfo-NHS ester.[5] This two-step process is favored because it improves coupling efficiency.[5]

-

Conjugation: The stable Sulfo-NHS ester of the dye then reacts with a primary amine on the target molecule (e.g., an antibody) to form a stable covalent amide bond.

Experimental Protocol: Antibody Labeling

This section provides a detailed protocol for the covalent labeling of an antibody with this compound using EDC and Sulfo-NHS chemistry.

Materials Required:

-

Antibody (Protein #1): ≥95% purity, free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). Concentration of 1-2 mg/mL.

-

This compound (Dye): To be dissolved in anhydrous DMSO or DMF.

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.7-6.0.

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or Hydroxylamine at 10 mM.

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Purification: Desalting column (e.g., Zeba Spin Desalting Columns) equilibrated with Coupling Buffer.

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody buffer to the Coupling Buffer using a desalting column or dialysis to remove any primary amines.

-

Adjust the final antibody concentration to 1-2 mg/mL in ice-cold Coupling Buffer.

-

-

Dye Activation (Step 1):

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture contamination.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

In a microcentrifuge tube, combine the this compound solution with a 1.5-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.

-

Incubate the reaction for 15-30 minutes at room temperature, protected from light.

-

-

Conjugation Reaction (Step 2):

-

Immediately add the activated dye mixture to the prepared antibody solution. A typical starting molar ratio is 10-20 moles of dye per mole of antibody.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Solution (e.g., Tris-HCl or hydroxylamine) to the reaction mixture.

-

Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted dye ester.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

-

Collect the purified, fluorescently labeled antibody conjugate.

-

-

Characterization and Storage:

-

Determine the concentration of the antibody and the degree of labeling (DOL) using spectrophotometry.

-

Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the antibody labeling protocol described above.

Workflow for conjugating this compound to an antibody.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with BDP R6G Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G (BODIPY® R6G) is a bright and photostable borondipyrromethene dye with spectral properties similar to Rhodamine 6G (R6G).[1][2] Its high fluorescence quantum yield and long fluorescence lifetime make it an excellent candidate for various fluorescence-based biological assays, including fluorescence polarization and two-photon microscopy.[3][4] This document provides detailed protocols for the covalent labeling of proteins with BDP R6G carboxylic acid. The primary method involves the activation of the carboxylic acid group to form an amine-reactive N-hydroxysuccinimide (NHS) ester, which then readily couples to primary amines (e.g., lysine (B10760008) residues) on the target protein to form a stable amide bond.[5][6] This two-step, in-situ activation and labeling procedure offers an alternative to using pre-activated BDP R6G NHS ester.

Photophysical and Chemical Properties

A summary of the key properties of the BDP R6G fluorophore is presented in the table below. These values are crucial for designing experiments and analyzing data.

| Property | Value | Reference |

| Excitation Maximum (λabs) | 530 nm | [3][7] |

| Emission Maximum (λem) | 548 nm | [3][7] |

| Molar Extinction Coefficient (ε) | ~76,000 cm-1M-1 | [3] |

| Fluorescence Quantum Yield (Φ) | ~0.96 | [3][7] |

| Molecular Weight (Carboxylic Acid) | 340.13 g/mol | [8] |

| Solubility | Good in DMF, DMSO, Ethanol, Methanol | [8][9] |

Protein Labeling Workflow

The overall workflow for labeling a protein with this compound involves three main stages: activation of the dye, conjugation to the protein, and purification of the labeled protein conjugate.

Caption: Workflow for protein labeling with this compound.

Experimental Protocols

Materials and Reagents

-

This compound

-

Protein to be labeled (in an amine-free buffer like PBS or MES)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (or other amine-free buffer)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

-

Purification column (e.g., Sephadex G-25 gel filtration column)

-

Spectrophotometer and Fluorometer

Protocol 1: Activation of this compound

This protocol describes the in-situ activation of the carboxylic acid to an amine-reactive NHS ester. This activated dye solution should be used immediately.

-

Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Prepare Activator Solutions:

-

Prepare a 100 mg/mL solution of EDC in anhydrous DMF or DMSO.

-

Prepare a 100 mg/mL solution of Sulfo-NHS in anhydrous DMF or DMSO.

-

-

Activation Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

10 µL of 10 mg/mL this compound solution.

-

10 µL of 100 mg/mL Sulfo-NHS solution.

-

10 µL of 100 mg/mL EDC solution.

-

-

Vortex the mixture briefly.

-

Incubate at room temperature for 15-30 minutes in the dark.

-

Signaling Pathway for Activation and Conjugation

The chemical pathway involves the formation of a reactive O-acylisourea intermediate by EDC, which is then stabilized by Sulfo-NHS to form the amine-reactive ester. This ester subsequently reacts with a primary amine on the protein.[5][10]

Caption: Chemical reaction pathway for protein labeling.

Protocol 2: Protein Conjugation

-

Prepare Protein Solution: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[11]

-

Determine Molar Ratio: The optimal molar ratio of dye to protein for labeling can vary. A starting point is a 10-20 fold molar excess of the activated BDP R6G dye to the protein. This may require optimization.

-

Conjugation Reaction:

-

Slowly add the freshly prepared activated BDP R6G NHS ester solution (from Protocol 1) to the protein solution while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-6 hours or overnight.[5][11]

-

-

Quench Reaction (Optional): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step is optional if the purification step is performed immediately.[5]

Protocol 3: Purification of the Labeled Protein

It is crucial to remove unconjugated dye and reaction byproducts from the labeled protein. Gel filtration chromatography is a common and effective method.

-

Prepare Gel Filtration Column: Equilibrate a Sephadex G-25 column (or similar) with an appropriate storage buffer for your protein (e.g., PBS). The column size should be chosen based on the reaction volume.

-

Apply Sample: Carefully load the conjugation reaction mixture onto the top of the column.

-

Elute Conjugate: Elute the protein with the storage buffer. The labeled protein will typically elute first as a colored band, separating from the smaller, unconjugated dye molecules.

-

Collect Fractions: Collect fractions and monitor the absorbance at 280 nm (for protein) and 530 nm (for BDP R6G dye).

-

Pool Fractions: Pool the fractions containing the labeled protein.

Protocol 4: Characterization of the Conjugate

Determination of Degree of Labeling (DOL)